molecular formula C23H18Cl2N4O4 B11270374 N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11270374
M. Wt: 485.3 g/mol
InChI Key: JKFRXYMPMYBESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This pyrido[3,2-d]pyrimidine derivative features a diketone structure and is supplied as a high-purity synthetic reference standard for research applications. The presence of both pyrimidinedione and pyridine rings in its fused core structure suggests potential for diverse biological interactions, similar to other documented pyrimidine-based molecules which have been explored for various pharmacological activities. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of novel heterocyclic systems, or as an analytical standard in method development and quality control. This product is intended for research purposes by qualified laboratory personnel only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H18Cl2N4O4

Molecular Weight

485.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18Cl2N4O4/c1-33-16-7-4-14(5-8-16)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-15-6-9-17(24)18(25)11-15/h2-11H,12-13H2,1H3,(H,27,30)

InChI Key

JKFRXYMPMYBESE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of Triaminopyrimidine with Cyclic Ketones

The pyrido[3,2-d]pyrimidine core is commonly synthesized via condensation reactions. A representative method involves:

  • Reactants : 2,4,6-Triaminopyrimidine and nitromalonaldehyde (or its equivalents).

  • Conditions : Reflux in diphenyl ether (195–230°C) under inert atmosphere.

  • Mechanism : Cyclocondensation forms the fused pyridine-pyrimidine system.

  • Yield : 60–75% after recrystallization from ethanol.

Alternative Route via Cyclization of Cyanopyridine Derivatives

Substituted cyanopyridines can serve as precursors:

  • Reactants : 3-Cyanopyridine derivatives treated with guanidine or thiourea.

  • Conditions : NaOH/EtOH, 80°C, 12 hours.

  • Key Intermediate : 2-Amino-4-methylpyrido[3,2-d]pyrimidine.

N-Alkylation with 4-Methoxybenzyl Chloride

Alkylation of the Pyrido[3,2-d]Pyrimidine Core

  • Reactants : Pyrido[3,2-d]pyrimidine-2,4-dione, 4-methoxybenzyl chloride.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : 70–80°C, 8–12 hours under nitrogen.

  • Yield : 65–80% after silica gel chromatography.

Optimization Notes

  • Microwave-assisted alkylation reduces reaction time to 1–2 hours (70°C, 300 W).

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity.

Acylation with 3,4-Dichlorophenylacetyl Chloride

Acetamide Side Chain Introduction

  • Reactants : Alkylated pyrido[3,2-d]pyrimidine, 3,4-dichlorophenylacetyl chloride.

  • Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 70–85% after recrystallization (ethanol/water).

Alternative Coupling Strategies

  • Reagent : TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with DIPEA in DMF.

  • Advantage : Higher purity (>95%) and reduced side reactions.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase SiO₂ : Eluent: Ethyl acetate/hexane (3:7 → 1:1).

  • Reverse-Phase C18 : Eluent: Methanol/water (gradient 50% → 90%).

Spectroscopic Data

Parameter Value Source
1H NMR (DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.89–7.81 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃)
13C NMR δ 163.2 (C=O), 158.4 (C-OCH₃), 135.6 (Cl-C)
HRMS (ESI+) m/z 485.3 [M+H]+ (Calc. 485.31)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Traditional Alkylation High scalability, simple reagentsLonger reaction times (8–12 hours)
Microwave-Assisted Faster (1–2 hours), higher yieldsSpecialized equipment required
TBTU Coupling High purity, minimal by-productsCostly reagents

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N1 vs. N3 positions necessitates careful base selection.

  • Solvent Choice : Polar aprotic solvents (DMF) favor N-alkylation over O-alkylation.

  • Scale-Up Issues : Column chromatography becomes impractical; switching to recrystallization (ethanol/water) improves feasibility .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyrido/pyrazolo-pyrimidine derivatives, differing primarily in substituents on the benzyl and phenyl groups. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Structural Features
Target Compound R1: 4-methoxybenzyl; R2: 3,4-dichlorophenyl 511.32 Pyrido[3,2-d]pyrimidine dione core
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide R1: 4-chlorobenzyl; R2: 2,5-dimethoxyphenyl 507.90 Additional methoxy groups on phenyl ring
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide R1: 4-methylbenzyl; R2: 2,4-dichlorophenoxy 530.37 Pyrazolo[3,4-d]pyrimidinone core; phenoxy linker
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide Complex bicyclic core ~800 (estimated) Extended fused-ring system; benzodiazepine moiety

Key Observations :

  • Electronic Effects : The 3,4-dichlorophenyl group in the target compound enhances electrophilicity compared to the 2,5-dimethoxyphenyl group in ’s analogue, which may improve binding to hydrophobic enzyme pockets .
  • Core Flexibility: Pyrido[3,2-d]pyrimidine dione cores (target compound) exhibit planar rigidity, whereas pyrazolo[3,4-d]pyrimidinones () allow greater conformational flexibility due to the pyrazole ring .
Spectroscopic and Crystallographic Comparisons
  • NMR Profiling : highlights that substituent position (e.g., methoxy vs. chloro) significantly impacts chemical shifts in regions corresponding to aromatic protons. For the target compound, the 4-methoxybenzyl group would deshield adjacent protons (δ ~7.2–7.5 ppm), while the dichlorophenyl group may cause upfield shifts due to electron-withdrawing effects .
  • Crystal Packing : Analogues like ’s dichlorophenylacetamide derivative exhibit varied dihedral angles (44.5°–77.5°) between aromatic rings, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

Biological Activity

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and the implications of these findings in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine ring and the introduction of various substituents. The synthetic pathway often utilizes starting materials that are readily available and employs techniques such as condensation reactions and cyclization.

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for various pyrimidine derivatives have been reported, demonstrating their potency against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These results suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity, which is crucial for developing new therapeutic agents.

Anticancer Activity

In vitro studies have demonstrated that certain pyrimidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a related compound.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that electron-withdrawing groups on the pyrimidine ring enhance biological activity. The presence of halogens or methoxy groups significantly influences the efficacy of these compounds against various targets.

Case Studies

  • In Vivo Studies : A recent study evaluated the anti-inflammatory effects of a related compound in a formalin-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to control groups.
  • Cell Line Studies : Another study assessed the cytotoxic effects on breast cancer cell lines (T47D), showing promising results with reduced cell viability at lower concentrations.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps:

  • Condensation : Reacting 4-methoxybenzylamine with a pyrido[3,2-d]pyrimidine precursor under reflux in dimethyl sulfoxide (DMSO) .
  • Acetamide coupling : Using α-chloroacetamide derivatives with dichlorophenyl groups under basic conditions (e.g., triethylamine) .
  • Purification : Requires column chromatography with gradients of ethyl acetate/hexane.
    Challenges: Low yields due to steric hindrance from the dichlorophenyl group; side reactions during cyclization require precise temperature control (60–80°C) .

Q. How is the compound characterized for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxybenzyl at δ 3.8 ppm for -OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 489.74 for C₂₂H₁₅Cl₃N₄O₃) .
  • X-ray crystallography (if crystalline): Resolves dihedral angles between the pyrido-pyrimidine core and dichlorophenyl group .

Q. What structural features influence its bioactivity?

  • Pyrido[3,2-d]pyrimidine scaffold : Provides π-π stacking with enzyme active sites (e.g., kinases) .
  • 3,4-Dichlorophenyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability .
  • 4-Methoxybenzyl substituent : Modulates electron density, affecting binding affinity to targets like cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How to design experiments to evaluate its anticancer activity?

  • In vitro assays :
    • Cell viability : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ reported at 12.5 µM) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • Target validation :
    • Kinase inhibition : Use ADP-Glo™ assay for EGFR or VEGFR-2 .
    • Molecular docking : Simulate binding to ATP-binding pockets using AutoDock Vina .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case example : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM in MCF-7) may arise from:
    • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
    • Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation .
  • Solution : Normalize data using a reference inhibitor (e.g., doxorubicin) and report % inhibition at fixed concentrations.

Q. What methods elucidate its mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant proteins (e.g., KD < 100 nM for COX-2) .
  • RNA-seq profiling : Identify differentially expressed genes (e.g., BAX/BCL-2 ratio) in treated vs. untreated cells .
  • Chemical proteomics : Use photoaffinity labeling to map cellular targets .

Q. How to optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent modification :
    • Replace 4-methoxybenzyl with 4-fluorobenzyl to increase electronegativity .
    • Introduce sulfonyl groups to improve solubility .
  • Bioisosteric replacement : Swap pyrido-pyrimidine with thieno-pyrimidine to reduce toxicity .

Q. How to assess its physicochemical properties for in vivo studies?

  • Solubility : Use shake-flask method in PBS (pH 7.4); reported <10 µg/mL, necessitating nanoformulation .
  • LogD (pH 7.4) : Determine via HPLC (C18 column) with a calibration curve .
  • Plasma stability : Incubate with rat plasma and quantify degradation via LC-MS .

Methodological Challenges and Solutions

Q. How to address stability issues during storage?

  • Degradation pathways : Hydrolysis of the acetamide group in aqueous buffers .
  • Stabilization : Store lyophilized at -80°C; use amber vials to prevent photodegradation .

Q. How to validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation after compound treatment .
  • CRISPR-Cas9 knockout : Compare activity in wild-type vs. target gene-knockout cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.